molecular formula C21H26BrNO B5408524 (2E)-3-(4-bromophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]prop-2-enamide

(2E)-3-(4-bromophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]prop-2-enamide

Cat. No.: B5408524
M. Wt: 388.3 g/mol
InChI Key: WWRFYCMQYLBFNL-QPJJXVBHSA-N
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Description

(2E)-3-(4-bromophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by its unique structural features. The compound contains a bromophenyl group, a tricyclodecyl moiety, and a prop-2-enamide linkage, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Tricyclodecyl Moiety: The tricyclodecyl group is synthesized through a series of cyclization reactions, often involving Diels-Alder reactions.

    Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the tricyclodecyl moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(4-bromophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the tricyclodecyl moiety provides structural stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    2-Methyl-4-(trifluoromethyl)phenyl derivatives: Compounds with similar aromatic structures but different substituents.

Uniqueness

(2E)-3-(4-bromophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]prop-2-enamide is unique due to its combination of a bromophenyl group and a tricyclodecyl moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(E)-N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrNO/c1-14(21-11-16-8-17(12-21)10-18(9-16)13-21)23-20(24)7-4-15-2-5-19(22)6-3-15/h2-7,14,16-18H,8-13H2,1H3,(H,23,24)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRFYCMQYLBFNL-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)/C=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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